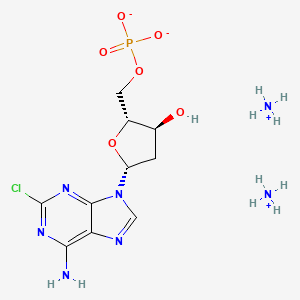

Cladribine 5'-monophosphate diammonium

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

104959-35-5 |

|---|---|

Molecular Formula |

C10H19ClN7O6P |

Molecular Weight |

399.73 g/mol |

IUPAC Name |

diazanium;[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H13ClN5O6P.2H3N/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20;;/h3-6,17H,1-2H2,(H2,12,14,15)(H2,18,19,20);2*1H3/t4-,5+,6+;;/m0../s1 |

InChI Key |

XGWMWBRVXIGUPS-FVALZTRZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)([O-])[O-])O.[NH4+].[NH4+] |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)([O-])[O-])O.[NH4+].[NH4+] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Research

Synthetic Pathways for Cladribine (B1669150) and its Phosphorylated Forms

The synthesis of cladribine (2-chloro-2'-deoxyadenosine) has been approached through various chemical and enzymatic strategies. Key chemical methods include the glycosylation of a purine (B94841) base with a sugar moiety, C2'-deoxygenation of a protected purine nucleoside, and enzymatic transglycosylation. researchgate.net

Enzymatic synthesis offers an alternative, often more stereoselective, route. Transglycosylation, catalyzed by enzymes like purine nucleoside phosphorylase (PNP), transfers the deoxyribosyl group from a donor nucleoside to a purine base. nih.govgoogle.com For example, a one-pot, one-enzyme transglycosylation using a purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) has been used for the synthesis of cladribine with good conversion rates. nih.govgoogle.com More recently, a green production method using an immobilized 2'-deoxyribosyltransferase from Lactobacillus delbrueckii has been developed. nih.govnih.gov

The phosphorylation of cladribine to its active forms, cladribine 5'-monophosphate (2-CdAMP) and cladribine 5'-triphosphate (2-CdATP), is a critical step for its biological activity. researchgate.netsigmaaldrich.com This process is primarily achieved intracellularly by enzymes like deoxycytidine kinase (DCK). researchgate.net However, enzymatic and chemo-enzymatic methods for the in vitro synthesis of these phosphorylated forms have also been explored.

A novel one-pot enzyme cascade has been developed for the biosynthesis of cladribine triphosphate, starting from 2-chloroadenine (B193299) and phosphoribosyl pyrophosphate (PRPP). zuj.edu.jonih.gov This cascade utilizes adenine (B156593) phosphoribosyltransferase (APT) to form the nucleoside monophosphate, which is then sequentially phosphorylated by a polyphosphate kinase (PPK). zuj.edu.jonih.gov

While direct chemical synthesis of Cladribine 5'-monophosphate diammonium is not extensively detailed in readily available literature, a general method for preparing nucleoside monophosphate ammonium (B1175870) salts can be inferred. This would typically involve the chemical phosphorylation of cladribine at the 5'-hydroxyl group. A common method for such a phosphorylation is the Yoshikawa procedure, which uses phosphoryl chloride in a trialkyl phosphate (B84403) solvent. After the phosphorylation reaction to yield cladribine 5'-monophosphate, the product would be isolated and purified. The formation of the diammonium salt can then be achieved by treating the purified monophosphate with a source of ammonia, such as ammonium hydroxide, followed by precipitation or lyophilization to obtain the solid This compound salt. A similar procedure has been described for the synthesis of cytosine-5'-triphosphate diammonium salt, where the triphosphate was quenched with an ammonium acetate (B1210297) buffer and purified. core.ac.uk

| Synthesis Method | Starting Materials | Key Reagents/Enzymes | Product | Typical Yield | Reference(s) |

| Chemical Synthesis (Glycosylation) | 2,6-Dichloropurine, Protected 2-deoxyribose | Potassium t-butoxide, Ammonia/Methanol (B129727) | Cladribine | 50-56% | researchgate.net |

| Enzymatic Synthesis (Transglycosylation) | 2-Chloro-6-aminopurine, 7-methyl-2'-deoxyguanosine iodide | Purine Nucleoside Phosphorylase (AhPNP) | Cladribine | 49-67% (conversion) | nih.govgoogle.com |

| Enzymatic Synthesis (Phosphorylation Cascade) | 2-Chloroadenine, PRPP | Adenine Phosphoribosyltransferase (APT), Polyphosphate Kinase (PPK) | Cladribine Triphosphate | Not specified | zuj.edu.jonih.gov |

Exploration of Chemically Modified Cladribine Analogues

To improve the therapeutic index and overcome limitations of cladribine, various chemically modified analogues have been synthesized and investigated. These modifications primarily focus on the purine ring and the sugar moiety.

Structural modifications of cladribine aim to alter its stability, selectivity, and interaction with target enzymes. One area of exploration has been the synthesis of N6-alkylated cladribine analogues. core.ac.uk These are typically synthesized by the amination of an acylated 2,6-dihalogenopurine nucleoside intermediate. researchgate.net For example, a novel N6-alkylated cladribine analogue with a branched alkyl substituent has been synthesized from a 3',5'-di-O-p-toluoyl-2'-deoxy-β-D-riboside of 2,6-dichloropurine. core.ac.uk The introduction of an alkyl group at the N6-position can influence the compound's binding to adenosine (B11128) receptors and its susceptibility to deamination, potentially altering its biological activity profile.

Another modification involves the replacement of hydrogen with fluorine at the 2-position of the purine ring, which has been shown to affect the antitumor activity of related nucleoside analogues. afiscientifica.it The chlorine atom at the 2-position of cladribine is itself a critical modification that renders the molecule resistant to deamination by adenosine deaminase, a key factor in its mechanism of action. researchgate.net

Co-drug and chemical conjugation strategies are employed to enhance the delivery, stability, and targeting of cladribine. These approaches involve linking the drug to another molecule, such as a polymer or a cyclodextrin (B1172386).

Polymer-Drug Conjugates: Cladribine has been conjugated to polymers to create nanoparticle prodrugs. In one study, polyisoprene (PI) chains were grown from a cladribine-bearing alkoxyamine initiator using nitroxide-mediated polymerization. researchgate.netresearchgate.net This "drug-initiated" method allows for the formation of well-defined cladribine-polyisoprene (CdA-PI) conjugates. researchgate.netresearchgate.net These conjugates can self-assemble into nanoparticles in aqueous media. researchgate.netresearchgate.net The release of cladribine from these nanoparticles can be tuned by incorporating different linkers, such as a diglycolate (B8442512) linker, between the drug and the polymer. researchgate.net

Cyclodextrin Complexes: The formation of inclusion complexes with cyclodextrins has been explored to improve the solubility and bioavailability of cladribine. nih.gov Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like cladribine, within their cavity. nih.gov Studies have investigated the complexation of cladribine with hydroxypropyl-β-cyclodextrin (HPβCD) and γ-cyclodextrin. nih.govresearchgate.net These complexes can be prepared by methods such as co-evaporation, freeze-drying, or fluid-bed coating. nih.govresearchgate.netzuj.edu.jo The formation of a cladribine-cyclodextrin complex has been shown to enhance the drug's stability in acidic conditions. afiscientifica.it The ratio of cladribine to cyclodextrin is a critical parameter in optimizing the properties of the resulting formulation. nih.govgoogle.com

| Modification/Conjugation Strategy | Key Features | Purpose | Reference(s) |

| N6-Alkylation | Introduction of an alkyl group at the N6 position of the purine ring. | To alter binding to adenosine receptors and modify biological activity. | core.ac.uk |

| Polymer Conjugation (e.g., Polyisoprene) | Covalent attachment of cladribine to a polymer backbone to form nanoparticles. | To improve circulation time, reduce dosage, and provide tunable drug release. | researchgate.netresearchgate.net |

| Cyclodextrin Complexation (e.g., HPβCD) | Encapsulation of cladribine within the cyclodextrin cavity. | To enhance aqueous solubility, stability, and bioavailability. | nih.govafiscientifica.itresearchgate.net |

Cellular and Biochemical Research Applications

In Vitro Cytotoxicity and Selectivity Studies in Cell Lines

The cytotoxic effects of cladribine (B1669150) are a cornerstone of its research applications. Its selectivity for certain cell types is a key area of investigation.

Lymphocyte-Specific Targeting Mechanisms

Cladribine exhibits selective toxicity towards lymphocytes, a characteristic attributed to the specific enzymatic profile within these cells. sigmaaldrich.comnih.gov Once transported into the cell, cladribine is phosphorylated by deoxycytidine kinase (DCK) to form cladribine 5'-monophosphate. wikipedia.orgpatsnap.com This is the initial and rate-limiting step in its activation. Lymphocytes and monocytes possess high levels of DCK and low levels of 5'-nucleotidase (5'-NT), an enzyme that deactivates cladribine monophosphate. sigmaaldrich.comdrugbank.comsemanticscholar.org This high DCK to 5'-NT ratio leads to the preferential accumulation of cladribine phosphates within lymphocytes. sigmaaldrich.comsemanticscholar.org

This accumulation is cytotoxic to both actively dividing and quiescent lymphocytes and monocytes. drugbank.comcancercareontario.caashpublications.org The resistance of cladribine to deamination by adenosine (B11128) deaminase (ADA) further contributes to its prolonged intracellular presence and cytotoxic potential. drugbank.com In vitro studies have confirmed that the cytotoxic effect of cladribine is mediated by DCK, as the effect can be blocked by the addition of excess deoxycytidine. nih.gov

Comparative Studies Across Diverse Cell Lines

The cytotoxicity of cladribine has been evaluated across various cell lines, demonstrating its potent effects, particularly in hematologic malignancies. In vitro studies have shown that cladribine induces apoptosis in stimulated T and B cells, as well as unstimulated B cells. nih.gov

Research comparing cladribine with other purine (B94841) analogs, such as clofarabine, in acute myeloid leukemia (AML) cell lines (KBM3/Bu250, HL60, and OCI-AML3) has demonstrated synergistic cytotoxicity when combined with other agents like fludarabine (B1672870) and busulfan (B1668071). nih.govresearchgate.net For instance, in KBM3/Bu2506 cells, the addition of cladribine to a combination of fludarabine and busulfan significantly increased growth inhibition from approximately 18% to 77%. nih.gov

The table below summarizes the effects of cladribine on different cell lines as observed in various in vitro studies.

| Cell Line Type | Observation | Reference(s) |

| Lymphocytes (general) | Dose-dependent apoptosis, blocked by deoxycytidine. | nih.gov |

| Stimulated T and B cells | Induction of apoptosis. | nih.gov |

| Unstimulated B cells | Induction of apoptosis. | nih.gov |

| AML Cell Lines (KBM3/Bu250, HL60, OCI-AML3) | Synergistic cytotoxicity with fludarabine and busulfan. | nih.govresearchgate.net |

| Monocyte-derived Macrophages | Reduced cell viability at concentrations of 0.05 µM and 0.25 µM. | nih.gov |

| Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent inhibition of proliferation and induction of apoptosis. | researchgate.net |

Immunomodulatory Research at the Cellular Level

Beyond its direct cytotoxic effects, cladribine demonstrates significant immunomodulatory properties that are a subject of ongoing research.

Cytokine Secretion Modulation by Human T-cells in Vitro

Cladribine has been shown to modulate the secretion of cytokines by human T-cells in vitro, an effect that can be independent of its cell-killing properties. bohrium.comnih.gov Studies have demonstrated that clinically relevant concentrations of cladribine can inhibit the secretion of certain cytokines from human peripheral blood T-cells without necessarily inducing cell death. bohrium.comnih.govresearchgate.net This suggests a distinct immunomodulatory mechanism.

In vitro exposure of peripheral blood mononuclear cells (PBMCs) from multiple sclerosis patients to cladribine resulted in a significant decrease in the secretion of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgbohrium.commdpi.com Conversely, the same studies observed an increase in the secretion of the anti-inflammatory cytokine Interleukin-4 (IL-4). bohrium.com Another study on PBMCs showed that a brief in vitro exposure to cladribine induced a sustained anti-inflammatory shift in the cytokine profile of the surviving cells, with enhanced release of IL-4 and IL-5. nih.govplos.org This shift resulted in an increased IL-4/IFN-γ ratio, indicating a move towards an anti-inflammatory phenotype. nih.govplos.org

The table below details the observed changes in cytokine secretion following in vitro cladribine exposure in different research models.

| Cytokine | Cell Type | Change in Secretion | Reference(s) |

| IFN-γ | T-cells / PBMCs | Decrease | frontiersin.orgbohrium.commdpi.com |

| TNF-α | T-cells / PBMCs | Decrease | bohrium.commdpi.com |

| IL-17 | T-cells / PBMCs | Decrease or No Significant Change | frontiersin.orgbohrium.comnih.gov |

| IL-4 | PBMCs | Increase | bohrium.comnih.govplos.org |

| IL-5 | PBMCs | Increase | nih.govplos.org |

| IL-10 | PBMCs | Trend towards increase | nih.gov |

Effects on B-cell and T-cell Subpopulations in Research Models

Cladribine induces a significant, though transient, depletion of both B and T lymphocytes. wikipedia.orgbohrium.comyoutube.com However, research indicates a more pronounced and sustained effect on B-cells, particularly memory B-cells. nih.govfrontiersin.orgmedrxiv.org

In vitro and ex vivo studies show that cladribine is cytotoxic to both T and B lymphocytes. nih.gov Following treatment, a significant reduction in circulating memory B-cells is observed. frontiersin.orgfrontiersin.org This depletion is thought to be a key part of its mechanism of action. nih.govmedrxiv.org Studies have shown that one year after treatment initiation, while total CD19+ B-cell counts may normalize, the B-cell pool is skewed towards a naïve and anti-inflammatory phenotype. nih.gov There is a notable reduction in memory B-cells and plasmablasts. frontiersin.org

The depletion of T-cells, including both CD4+ and CD8+ subpopulations, is also significant but they tend to recover differently than B-cells. drugbank.comcancercareontario.cacancercareontario.ca Research has shown a reduction in follicular helper T-cells and their effector subsets, which are crucial for B-cell activation and antibody production. nih.gov This impairment of the B-T cell crosstalk is considered a significant consequence of cladribine treatment. nih.gov

Intracellular Metabolism and Pharmacodynamics Research (Non-Clinical)

The efficacy of cladribine is intrinsically linked to its intracellular metabolism. As a prodrug, it requires conversion to its active forms to exert its cytotoxic effects. patsnap.comsemanticscholar.orgnih.gov Following transport into the cell, cladribine is first phosphorylated by deoxycytidine kinase (dCK) to cladribine 5'-monophosphate (Cd-AMP). wikipedia.orgnih.gov

This monophosphate form is then further phosphorylated to cladribine diphosphate (B83284) and ultimately to the active triphosphate metabolite, 2-chlorodeoxyadenosine 5'-triphosphate (Cd-ATP). wikipedia.orgpatsnap.comdrugbank.com Research in circulating leukemic cells from patients showed that the intracellular half-life of Cd-AMP was approximately 15 hours, while that of Cd-ATP was about 10 hours. nih.gov The area under the concentration-time curve (AUC) for Cd-AMP was generally higher than that for Cd-ATP. nih.gov

Cd-ATP interferes with cellular processes in several ways:

Incorporation into DNA: Cd-ATP is incorporated into the DNA of cells, leading to the inhibition of DNA synthesis and repair. sigmaaldrich.compatsnap.comnih.gov This causes an accumulation of DNA strand breaks. patsnap.comdrugbank.comnih.gov

Enzyme Inhibition: Activated cladribine phosphates can inhibit key enzymes involved in DNA metabolism, such as DNA polymerase and ribonucleotide reductase. sigmaaldrich.compatsnap.com

Induction of Apoptosis: The accumulation of DNA strand breaks triggers apoptosis (programmed cell death) through the activation of p53 and the release of cytochrome c from mitochondria. drugbank.comnih.gov In some cases, it can also lead to necrosis through the activation of poly(ADP-ribose) polymerase (PARP), which depletes cellular energy stores. drugbank.comnih.gov

These metabolic and pharmacodynamic properties underscore the compound's potent and selective action against lymphocytes.

Nucleotide Pool Alterations and Accumulation of Cladribine Metabolites

Cladribine, a synthetic deoxyadenosine (B7792050) analogue, functions as a prodrug that requires intracellular phosphorylation to become active. nih.gov Upon entering a cell, primarily via nucleoside transporter proteins, cladribine is first phosphorylated by the enzyme deoxycytidine kinase (dCK) into cladribine 5'-monophosphate (Cd-AMP). wikipedia.orgnih.govdrugbank.com This initial step is rate-limiting. nih.gov Cd-AMP is subsequently converted to cladribine diphosphate (Cd-ADP) and then to its pharmacologically active form, cladribine 5'-triphosphate (Cd-ATP). nih.govdrugbank.com

The accumulation of these cladribine metabolites is particularly pronounced in lymphocytes, a characteristic attributed to the cellular balance of activating and deactivating enzymes. wikipedia.org Lymphocytes exhibit high levels of dCK and comparatively low levels of 5'-nucleotidase (5'-NT), the enzyme that dephosphorylates and thereby inactivates Cd-AMP. wikipedia.orgnih.govnih.gov This high dCK to 5'-NT ratio leads to the substantial and selective trapping of cladribine phosphates within these cells. wikipedia.orgnih.govnih.gov In vitro research has demonstrated that as early as one hour after exposure, the intracellular concentration of cladribine and its phosphorylated metabolites in human lymphocytes can be 30 to 40 times higher than extracellular concentrations. nih.govnih.gov

Once accumulated, the active metabolite Cd-ATP alters the natural nucleotide pools essential for DNA synthesis and repair. patsnap.com Cd-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA strands by DNA polymerases. drugbank.com Furthermore, Cd-ATP inhibits the enzyme ribonucleotide reductase, which is critical for converting ribonucleotides into the deoxyribonucleotides required for DNA synthesis. patsnap.comnih.gov This inhibition depletes the intracellular pool of deoxyribonucleotides, hindering the cell's ability to replicate and repair its DNA, which ultimately contributes to the induction of apoptosis (programmed cell death). patsnap.com

Studies in circulating leukemia cells from patients with chronic lymphocytic leukemia have shown that the intracellular accumulation of cladribine metabolites can vary among individuals. nih.gov The area under the concentration-time curve (AUC) for Cd-AMP was generally found to be higher than that for Cd-ATP, with a median AUC ratio of Cd-ATP to Cd-AMP of 0.60. nih.gov However, in a subset of patients, the reverse relationship was observed. nih.gov

| Parameter | Finding | Cell Type | Reference |

|---|---|---|---|

| Intracellular vs. Extracellular Accumulation | ~30- to 40-fold higher inside the cell | Human Lymphocytes | nih.govnih.gov |

| Median AUC Ratio (Cd-ATP / Cd-AMP) | 0.60 | Chronic Lymphocytic Leukemia Cells | nih.gov |

Intracellular Half-life of Cladribine Monophosphate and Triphosphate

The chlorinated purine ring of cladribine renders it resistant to degradation by adenosine deaminase, which contributes to a prolonged intracellular presence of its metabolites. nih.govnih.gov The intracellular half-lives of cladribine's phosphorylated forms, cladribine monophosphate (Cd-AMP) and cladribine triphosphate (Cd-ATP), have been quantified in clinical research, demonstrating their retention within target cells. nih.gov

In a study involving patients with chronic lymphocytic leukemia, the median intracellular half-life of Cd-AMP was determined to be 15 hours, while the median half-life for the active metabolite, Cd-ATP, was 10 hours. nih.gov Similar values were reported from research in patients with multiple sclerosis. nih.govfda.gov Another review noted that cladribine metabolites are retained in leukemia cells with half-lives ranging from 9 to over 30 hours, depending on the specific diagnosis and the timing of sample collection. nih.gov This extended retention of the active triphosphate form ensures the sustained disruption of DNA-related processes. patsnap.com

| Metabolite | Median Intracellular Half-life (t½) | Patient Population | Reference |

|---|---|---|---|

| Cladribine Monophosphate (Cd-AMP) | 15 hours | Chronic Lymphocytic Leukemia | nih.gov |

| Cladribine Triphosphate (Cd-ATP) | 10 hours | Chronic Lymphocytic Leukemia | nih.gov |

| Cladribine Monophosphate (Cd-AMP) | 15 hours | Multiple Sclerosis | nih.govfda.gov |

| Cladribine Triphosphate (Cd-ATP) | 10 hours | Multiple Sclerosis | nih.govfda.gov |

Analytical and Methodological Advancements in Cladribine 5 Monophosphate Diammonium Research

Development of High-Performance Liquid Chromatography (HPLC) Methods for Nucleotide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cladribine (B1669150) and its metabolites. nih.gov Reversed-phase HPLC (RP-HPLC) methods have been specifically developed and validated for the rapid and accurate quantification of cladribine in pharmaceutical dosage forms and bulk drug substances. nih.govexperimentjournal.com These methods are designed to be simple and precise, ensuring reliable analysis for quality control and research purposes. experimentjournal.com

A key challenge in developing these methods is the solubility of cladribine, which is only slightly soluble in common solvents like methanol (B129727) and water, often requiring sonication in a heated bath for dissolution. afiscientifica.it Method development frequently employs a Quality by Design (QbD) approach to systematically optimize chromatographic conditions. afiscientifica.it This involves screening various factors such as column type, organic modifier, and mobile phase pH to achieve the best separation and peak shape. afiscientifica.it For instance, a typical isocratic elution might use a mobile phase consisting of a mixture of methanol, acetonitrile, and water on a C18 column. experimentjournal.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Symmetry Zodiac C18 (250×4.6mm, 5μm) experimentjournal.com | Agilent Poroshell 120 EC-C18 (4.6x100mm, 2.7 µm) afiscientifica.it |

| Mobile Phase | Methanol: Acetonitrile: Water (64:22:14 v/v/v) experimentjournal.com | Acetonitrile and Ammonium (B1175870) Acetate (B1210297) Buffer (pH 5.5) afiscientifica.it |

| Flow Rate | 1.0 mL/min experimentjournal.com | 1.0 mL/min afiscientifica.it |

| Detection (UV) | 231 nm experimentjournal.com | 265 nm afiscientifica.it |

| Injection Volume | 20 µL experimentjournal.com | 5 µL afiscientifica.it |

| Retention Time | 5.530 min experimentjournal.com | ~7 min afiscientifica.it |

For the specific analysis of intracellular metabolites, HPLC coupled with a Diode-Array Detector (HPLC-DAD) offers enhanced capabilities. afiscientifica.it The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment, a critical feature when analyzing complex biological samples like cell lysates. mdpi.comresearchgate.net

The development of HPLC-DAD methods focuses on achieving high sensitivity and resolution to distinguish between the parent drug and its various phosphorylated forms within the cell. afiscientifica.it Optimization is key, with experiments designed to maximize peak height and ensure retention times are suitable for efficient analysis. afiscientifica.it For example, an Agilent 1260 Infinity II series HPLC system equipped with a DAD can be used to develop a sensitive method for determining cladribine concentrations in the range of 1-15 µg/mL. afiscientifica.it This level of sensitivity is vital because while the intracellular concentrations of cladribine metabolites can be several hundred-fold higher than the drug's concentration in plasma, the absolute amounts being measured from cell cultures can still be very small. nih.gov

Mass Spectrometry-Based Characterization of Cladribine Metabolites

Mass spectrometry (MS), particularly when coupled with HPLC (LC/MS), is an indispensable tool for the structural characterization of cladribine and its metabolites. nih.gov This combination allows for the separation of compounds in a mixture by HPLC, followed by their identification based on their mass-to-charge ratio by MS. nih.gov This approach has been successfully used to identify not only cladribine but also numerous synthesis-related byproducts in bulk drug material. nih.gov

Modern MS techniques provide deep insights into the metabolic fate of cladribine. In a recent study, peripheral blood mononuclear cells (PBMCs) treated with cladribine were analyzed using an Orbitrap Fusion Lumos mass spectrometer coupled to an EASY-nLC 1200 system. nih.gov This high-resolution mass spectrometry approach enabled the characterization of the proteomic profiles induced by the drug. nih.gov The analysis revealed a significant downregulation of gene and protein expression in cladribine-treated cells compared to untreated cells. nih.govnih.gov Such detailed, system-wide measurements are crucial for understanding the molecular mechanisms underlying the drug's effects. nih.gov The data-dependent acquisition mode used in these experiments allows for MS1 scans to survey the ions present, followed by MS2 scans to fragment specific ions for structural elucidation. nih.gov

| Parameter | Setting | Reference |

|---|---|---|

| Mass Spectrometer | Orbitrap Fusion Lumos | nih.gov |

| Liquid Chromatography | EASY-nLC 1200 | nih.gov |

| Column | C18, 50 cm length, 75 μm inner diameter | nih.gov |

| Flow Rate | 300 nl/min | nih.gov |

| MS Acquisition Mode | Data-Dependent | nih.gov |

| MS1 Scan Mass Range | 350-1,400 m/z | nih.gov |

| MS1 Resolution | 120,000 | nih.gov |

Radiosynthesis and Isotopic Labeling for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic pathways of drugs and other molecules within a biological system. nih.gov This involves replacing one or more atoms in the molecule of interest with their heavy, stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). nih.govyoutube.com When the labeled compound is introduced into cells or an organism, its journey and transformation into various metabolites can be tracked using mass spectrometry, which can distinguish between the labeled and unlabeled molecules based on the mass difference. nih.gov

For cladribine research, isotopically labeled versions of the compound are available for such metabolic tracing studies. For example, "Cladribine-13C5,15N2" is a variant that has been synthesized for research purposes. simsonpharma.com By using such labeled precursors, scientists can follow the intracellular phosphorylation of cladribine to cladribine monophosphate and subsequently to the active triphosphate form. nih.gov This allows for the direct confirmation of metabolic pathways and the measurement of metabolic flux, providing a dynamic view of how the drug is processed inside the cell. nih.gov These studies are critical for understanding the kinetics of drug activation and retention in target cells like lymphocytes. nih.govnih.gov

Spectroscopic Techniques for Structural Elucidation of Research Derivatives

A range of spectroscopic techniques are employed for the definitive structural elucidation of cladribine and its derivatives. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), mass spectrometry, and UV absorption spectroscopy are routinely used in combination to confirm the identity and structure of synthesized compounds. nih.govresearchgate.net These methods were instrumental in characterizing cladribine and 13 of its synthesis-related byproducts, providing unambiguous structural proof. nih.gov

Furthermore, these techniques are vital in the development and characterization of new, computer-designed cladribine derivatives for research. nih.govresearchgate.net In one study, two novel derivatives, designated K1-5d and K2-4c, were synthesized and characterized to investigate their mechanisms of action. nih.govresearchgate.net Spectroscopic analysis is the foundational step to confirm that the synthesized molecules have the intended chemical structure before proceeding with functional investigations. researchgate.net

Other advanced spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, are also used. mdpi.com CD spectroscopy is particularly useful for studying the interactions between drug derivatives and biological macromolecules like proteins. It can reveal changes in the secondary structure of proteins upon binding to a ligand, providing insights into the binding properties and potential biological effects of the newly designed compounds. mdpi.com

Mechanisms of Resistance to Cladribine in Research Models

Alterations in Nucleoside Transport Mechanisms

The entry of cladribine (B1669150) into cells is a critical first step for its pharmacological activity. This process is mediated by nucleoside transporters (NTs), primarily the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). nih.govresearchgate.net

Research has shown that decreased expression or function of these transporters can lead to reduced intracellular accumulation of cladribine, thereby conferring resistance. nih.govashpublications.org Specifically, hENT1 is a key transporter for cladribine uptake into lymphocytes. nih.govresearchgate.net Any alterations in the function of hENT1, whether through genetic mutation or downregulation, can significantly impair the influx of the drug. nih.gov Similarly, while hENT2 and CNT2 have ancillary roles, their compromised function can also contribute to a resistant phenotype. nih.govresearchgate.net Studies have also implicated the efflux transporter, breast cancer resistance protein (BCRP), in modulating cladribine levels, suggesting that its overexpression could actively pump the drug out of the cell, further reducing its intracellular concentration. nih.govresearchgate.net

Reduced Deoxycytidine Kinase (dCK) Activity or Expression

Once inside the cell, cladribine must be phosphorylated to its active form, cladribine 5'-monophosphate (Cladribine-MP), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govtandfonline.com This is the rate-limiting step in the activation of cladribine. nih.govtandfonline.com Subsequently, Cladribine-MP is further phosphorylated to the di- and triphosphate forms (Cladribine-DP and Cladribine-TP), with the triphosphate form being the primary active metabolite that disrupts DNA synthesis and repair. nih.govtandfonline.comnih.gov

A significant mechanism of cladribine resistance is the reduced activity or expression of dCK. nih.govtandfonline.com Cells with low levels or deficient dCK are unable to efficiently phosphorylate cladribine, leading to a decreased accumulation of the cytotoxic Cladribine-TP. ashpublications.orgnih.gov This is considered a major determinant of both inherent and acquired resistance to cladribine. nih.govtandfonline.com The ratio of dCK to dephosphorylating enzymes is crucial in determining the net intracellular concentration of activated cladribine. nih.govtandfonline.comnih.gov

Increased 5'-Nucleotidase (5'-NTase) Activity

While dCK is responsible for activating cladribine, 5'-nucleotidases (5'-NTases) are enzymes that deactivate it by dephosphorylating cladribine monophosphate back to cladribine. nih.govtandfonline.com An increase in the activity of 5'-NTases can therefore counteract the effects of dCK, leading to lower intracellular levels of the active cladribine metabolites and subsequent drug resistance. nih.govtandfonline.comnih.gov

Specifically, cytosolic 5'-nucleotidases have been implicated in cladribine resistance. nih.gov Research has demonstrated that cancer cell lines with acquired resistance to cladribine often exhibit elevated levels of 5'-NTase activity. ashpublications.orgnih.gov This shifts the intracellular equilibrium towards the inactive form of the drug, effectively preventing it from inducing cell death. nih.gov The balance between the kinase activity of dCK and the phosphatase activity of 5'-NTase is a critical factor in determining a cell's sensitivity to cladribine. nih.govaacrjournals.org

Modulation of Intracellular Nucleotide Pools (Competing Nucleotides)

The cytotoxic efficacy of cladribine's active metabolite, cladribine triphosphate (CdA-TP), is influenced by the intracellular concentrations of endogenous deoxynucleotides, particularly deoxyadenosine (B7792050) triphosphate (dATP). CdA-TP competes with dATP for incorporation into DNA by DNA polymerases. ashpublications.org

An alteration in the intracellular pools of these competing nucleotides can be a mechanism of resistance. nih.govtandfonline.com For instance, an increase in the cellular concentration of dATP can outcompete CdA-TP for binding to DNA polymerase, thereby diminishing the therapeutic effect of cladribine. nih.gov This competition can reduce the incorporation of the fraudulent nucleotide into the DNA, allowing DNA synthesis to proceed and the cell to evade apoptosis.

In some research models, resistance to cladribine has been associated with significantly higher levels of deoxycytidine triphosphate (dCTP). nih.gov This suggests that alterations in the balance of various deoxynucleotide pools can contribute to a multifactorial resistance phenotype.

Ribonucleotide Reductase Regulation Studies

Ribonucleotide reductase (RNR) is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.govyoutube.comyoutube.com The active form of cladribine, CdA-TP, can inhibit RNR, leading to a depletion of the deoxyribonucleotide pool necessary for DNA replication and repair, thus contributing to its cytotoxic effect. ashpublications.orgnih.gov

Studies have suggested that alterations in the regulation of RNR can play a role in cladribine resistance. nih.govtandfonline.com For example, an upregulation of RNR activity could potentially overcome the inhibitory effects of CdA-TP, ensuring a sufficient supply of deoxyribonucleotides for DNA synthesis and cell survival. drugbank.com The regulation of RNR is complex, involving allosteric control by various nucleotides. youtube.comyoutube.com ATP acts as a positive allosteric modulator, while dATP is a negative modulator. youtube.comyoutube.com A mutation in the allosteric site of RNR that prevents dATP-mediated inhibition has been shown to confer resistance to nucleoside analogs. nih.gov This highlights that changes in the intricate regulatory network of RNR can be a mechanism for cells to evade the cytotoxic effects of cladribine.

Defective Apoptosis Pathways in Resistant Cells

The ultimate mechanism by which cladribine induces cell death is through the activation of apoptosis, or programmed cell death. ashpublications.orgnih.gov Therefore, defects in the apoptotic signaling pathways can render cells resistant to cladribine, even if the drug is successfully transported into the cell and metabolized to its active form. nih.govtandfonline.com

Cladribine-induced apoptosis can be initiated through both caspase-dependent and caspase-independent pathways, often involving the mitochondria. ashpublications.orgnih.gov Key events include the release of cytochrome c from the mitochondria, which triggers the activation of a cascade of caspases, including caspase-9 and caspase-3, leading to the execution of apoptosis. nih.govnih.gov

Resistance can arise from alterations in various components of the apoptotic machinery. For example, overexpression of anti-apoptotic proteins, such as Bcl-2, can prevent the release of cytochrome c and inhibit apoptosis. nih.gov Conversely, downregulation or mutation of pro-apoptotic proteins, such as Bax or Bak, can also lead to resistance. medsci.org Furthermore, defects in the Fas/Fas ligand pathway or other death receptor pathways can contribute to a resistant phenotype. medsci.org Studies have shown that some resistant cell lines exhibit a failure to activate downstream caspases, effectively blocking the final steps of apoptosis. nih.gov

Future Directions in Cladribine 5 Monophosphate Diammonium Research

Novel Analog Design and Synthesis for Enhanced Cellular Specificity

A primary objective in the ongoing development of cladribine-based therapeutics is the creation of novel analogs with improved selectivity for cancer cells, thereby minimizing off-target effects. Research in this area is focused on modifying the cladribine (B1669150) molecule to enhance its uptake and activation within malignant lymphocytes while reducing its impact on healthy tissues.

One innovative approach involves the computer-aided design and synthesis of new cladribine derivatives. A notable study in this domain led to the development of two novel compounds, K1-5d and K2-4c. nih.gov These derivatives were designed to modulate key pathways involved in inflammatory signaling, apoptosis, and DNA repair. nih.gov In preclinical evaluations using T and B lymphocyte cell lines (CCRF-CEM and RAJI), both K1-5d and K2-4c demonstrated the ability to induce apoptosis and activate the tumor suppressor p53, with K1-5d showing particularly promising activity for further investigation. nih.gov

Another strategy to improve the therapeutic index of cladribine is the development of polymer-based prodrugs. This approach involves attaching cladribine to a polymer backbone, creating nanoparticles that can potentially offer controlled drug release and better tumor targeting. acs.org Researchers have successfully synthesized cladribine-based polymer prodrugs that self-assemble into nanoparticles. acs.org These nanoparticles have shown significant cytotoxicity to leukemia cells in vitro. acs.org The design of these prodrugs can be varied to optimize drug loading and release characteristics, offering a versatile platform for future development. acs.org

| Analog/Prodrug | Design Strategy | Key Findings in Preclinical Models | Reference |

|---|---|---|---|

| K1-5d | Computer-aided molecular design | Induced apoptosis and activated p53 in T and B lymphocyte cell lines; showed promising anti-inflammatory and apoptotic activities. | nih.gov |

| K2-4c | Computer-aided molecular design | Modulated genes involved in inflammatory signaling, apoptosis, and DNA repair in T and B lymphocyte cell lines. | nih.gov |

| Cladribine-polymer prodrug nanoparticles | "Drug-initiated" radical polymerization | Self-assembled into nanoparticles and exhibited high cytotoxicity to murine leukemia (L1210) cells. | acs.org |

Investigation of Combination Strategies with Other Molecularly Targeted Agents in Preclinical Models

The future of cancer treatment increasingly lies in the rational combination of therapies that target distinct cellular pathways. For cladribine, combining it with other molecularly targeted agents holds the potential to overcome resistance, enhance efficacy, and broaden its therapeutic applications. Preclinical research is actively exploring synergistic combinations.

A particularly promising area of investigation is the combination of cladribine with BCL-2 inhibitors, such as venetoclax. BCL-2 is a key anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival. Preclinical studies have shown that cladribine can synergize with venetoclax to induce apoptosis in acute myeloid leukemia (AML) cells. nih.gov This combination has been observed to upregulate pro-apoptotic proteins and downregulate BCL-2, providing a strong rationale for its clinical evaluation. nih.gov

Another combination strategy involves pairing cladribine with monoclonal antibodies, such as rituximab, which targets the CD20 antigen on B cells. While this combination is already used in clinical practice for hairy cell leukemia, further preclinical investigation is warranted to optimize dosing schedules and explore its efficacy in other B-cell malignancies. clinicaltrials.govonclive.comhairycellleukemia.org Studies have shown that concurrent administration of cladribine and rituximab can lead to higher rates of minimal residual disease-free complete responses compared to sequential administration. onclive.comhairycellleukemia.org

| Combination Agent | Target/Mechanism | Rationale for Combination | Key Preclinical Findings | Reference |

|---|---|---|---|---|

| Venetoclax | BCL-2 inhibitor | Overcome resistance to apoptosis | Synergistically induced apoptosis in AML cell lines by targeting DNA-PKcs/c-MYC signaling. | nih.gov |

| Rituximab | Anti-CD20 monoclonal antibody | Enhance B-cell depletion | In vitro synergy observed, with rituximab increasing the sensitivity of leukemia cells to cladribine. | nih.gov |

Advanced In Vitro and Ex Vivo Research Models for Mechanism Elucidation

To gain a deeper understanding of the mechanisms of action of cladribine 5'-monophosphate and its novel analogs, researchers are turning to more sophisticated preclinical models that better recapitulate the complexity of human tumors.

Three-dimensional (3D) cell culture models , such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. These models mimic the cell-cell and cell-matrix interactions found in tumors, providing a better platform for studying drug response and resistance. The use of 3D models in cladribine research can help to elucidate its effects on tumor microenvironment and identify potential mechanisms of resistance that may not be apparent in 2D cultures.

Ex vivo studies using patient-derived cells are also becoming increasingly important. These studies involve treating freshly isolated cancer cells from patients with cladribine or its analogs to assess their sensitivity. The differential staining cytotoxicity (DiSC) assay, for example, has been used to predict the response of chronic lymphocytic leukemia (CLL) patients to cladribine, accurately identifying a subgroup of resistant patients. nih.gov Such ex vivo models can help to personalize treatment by identifying patients who are most likely to benefit from cladribine therapy. Furthermore, ex vivo analysis of patient-derived leukemia cells can provide valuable insights into the molecular determinants of response and resistance.

Computational Chemistry and Molecular Modeling Applications in Analog Design for Cladribine Research

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of cladribine research, molecular docking can be used to simulate the binding of novel analogs to deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of cladribine to its active monophosphate form. rcsb.org By understanding these interactions at the molecular level, chemists can design analogs with improved affinity and phosphorylation efficiency.

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.govmdpi.com MD simulations of cladribine analogs in complex with dCK can reveal the dynamic behavior of the binding pocket and help to explain why certain analogs are better substrates than others. rcsb.org This information is invaluable for the rational design of new derivatives with enhanced activity. The study that led to the development of the K1-5d and K2-4c analogs utilized molecular modeling to guide their design. nih.gov

| Computational Method | Application in Cladribine Research | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting the binding mode of novel analogs to deoxycytidine kinase (dCK). | Design of analogs with improved binding affinity and phosphorylation efficiency. | nih.gov |

| Molecular Dynamics (MD) Simulations | Analyzing the dynamic interactions between cladribine analogs and dCK. | Understanding the structural basis for substrate specificity and guiding the design of more efficient analogs. | rcsb.orgnih.govmdpi.com |

Q & A

Basic Research: What are the key structural and physicochemical properties of cladribine 5'-monophosphate diammonium that influence its pharmacological activity?

Answer:

this compound is a prodrug of cladribine, where the phosphate group enhances solubility and bioavailability. Key properties include:

- Ionization state : The diammonium counterion stabilizes the phosphate group, affecting membrane permeability .

- Hydrolysis kinetics : The phosphate ester bond is cleaved intracellularly by phosphatases to release active cladribine. Researchers should quantify hydrolysis rates using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) under physiological pH and temperature conditions .

- Stability : Assess via accelerated stability studies (40°C/75% RH) with UV-Vis spectroscopy to monitor degradation products.

Basic Research: How can researchers optimize synthesis routes for this compound to ensure high purity?

Answer:

- Phosphorylation : Use a protected cladribine intermediate reacted with phosphorylating agents (e.g., POCl₃) in anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Counterion exchange : Replace initial cations (e.g., sodium) with ammonium ions via ion-exchange chromatography. Validate purity using nuclear magnetic resonance (¹H/³¹P NMR) and ion chromatography .

- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystal formation and reduce residual solvents.

Advanced Research: What experimental designs are critical for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?

Answer:

- Dose-ranging studies : Administer escalating doses in rodent models to establish linearity in AUC (area under the curve) and Cmax. Use LC-MS to quantify plasma and tissue concentrations .

- Tissue distribution : Employ radiolabeled cladribine (³H or ¹⁴C) to track metabolite distribution in lymphoid tissues, a key site of action for cladribine’s immunomodulatory effects .

- Biomarker correlation : Measure lymphocyte subset depletion (e.g., CD4+/CD8+ T cells) via flow cytometry to correlate with PK parameters .

Advanced Research: How should researchers resolve contradictions in efficacy data between in vitro and in vivo models for this compound?

Answer:

- Mechanistic discordance : In vitro models may lack metabolic activation (e.g., phosphatase activity). Validate using primary human lymphocytes co-cultured with liver microsomes to simulate in vivo metabolism .

- Dosing regimen mismatch : Adjust in vitro exposure times to mirror in vivo half-life (e.g., pulsed vs. continuous dosing). Use physiologically based pharmacokinetic (PBPK) modeling to bridge gaps .

- Species variability : Compare metabolite profiles across species (e.g., mouse vs. human hepatocytes) using metabolomics platforms .

Advanced Research: What methodologies are recommended for assessing the long-term safety profile of this compound, particularly regarding reproductive toxicity?

Answer:

- Teratogenicity studies : Use zebrafish embryos or rodent models to evaluate developmental defects. Dose pregnant animals during organogenesis and analyze fetal morphology .

- Genotoxicity assays : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in human peripheral blood lymphocytes .

- Cumulative exposure analysis : Monitor lymphocyte recovery in longitudinal studies (≥2 years) to assess immune reconstitution post-treatment .

Advanced Research: How can researchers improve the analytical specificity of this compound quantification in complex biological matrices?

Answer:

- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate cladribine metabolites from plasma proteins .

- Chromatographic separation : Optimize ultra-HPLC (UHPLC) gradients with hydrophilic interaction liquid chromatography (HILIC) columns to resolve polar phosphate metabolites .

- Detection : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 285→152 for cladribine) .

Basic Research: What are the best practices for handling and storing this compound to maintain stability in laboratory settings?

Answer:

- Storage : Lyophilized powder should be stored at -20°C in desiccated conditions. Reconstituted solutions (in PBS) are stable for 24 hours at 4°C .

- Light sensitivity : Protect from UV exposure by using amber vials. Validate stability via UV-Vis spectral scans (200–400 nm) .

- Contamination control : Use endotoxin-free vials and sterile filtration (0.22 µm) for cell culture applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.